Prostinfenem
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Overview
Description
Prostinfenem is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an amino group, and a cyclopentyl ring. Its unique configuration and functional groups make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prostinfenem involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentyl derivatives and amino alcohols.
Formation of the Cyclopentyl Ring: The cyclopentyl ring is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions, typically using reagents like osmium tetroxide or potassium permanganate.
Amino Group Addition: The amino group is added via nucleophilic substitution reactions, using reagents such as ammonia or amines.
Final Assembly: The final compound is assembled through esterification reactions, where the various functional groups are linked together under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Prostinfenem undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: The compound can participate in esterification reactions to form esters with various carboxylic acids.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, alkyl halides.
Esterification: Carboxylic acids, acid chlorides, anhydrides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Esterification: Esters with different carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, Prostinfenem is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its hydroxyl and amino groups suggest it may interact with proteins and enzymes, influencing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity as an anti-inflammatory or antioxidant agent, and it is being explored for use in drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Prostinfenem involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Prostinfenem
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications. Its ability to modulate biological pathways also sets it apart from other similar compounds, highlighting its potential therapeutic benefits.
Properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO7/c1-3-4-9-13-24(2,32)14-12-20-19(21(29)15-22(20)30)10-7-5-6-8-11-23(31)33-18-25(26,16-27)17-28/h5,7,12,14,19-22,27-30,32H,3-4,6,8-11,13,15-18,26H2,1-2H3/b7-5-,14-12+/t19-,20-,21+,22-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFXOLPPYLZTJ-DDVRQVNQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)(CO)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)(CO)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.